gamma-Terpineol

Catalog No.
S571124
CAS No.
586-81-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Terpineol

CAS Number

586-81-2

Product Name

gamma-Terpineol

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3

InChI Key

NNRLDGQZIVUQTE-UHFFFAOYSA-N

SMILES

CC(=C1CCC(CC1)(C)O)C

Synonyms

gamma-terpineol

Canonical SMILES

CC(=C1CCC(CC1)(C)O)C

Antimicrobial and Antifungal Activity

[1]

Anti-inflammatory and Antioxidant Properties

[2] [3]

Other Areas of Research

Gamma-Terpineol is also being investigated for its potential effects in various other areas, including:

  • Anticancer properties: Some studies suggest gamma-Terpineol may have anti-cancer properties, but more research is needed to understand its mechanisms and efficacy [4].
  • Insecticidal activity: Studies have shown that gamma-Terpineol may be effective against some insects, but further research is needed to assess its safety and potential applications [5].

Gamma-Terpineol is a naturally occurring monoterpene alcohol with the chemical formula C₁₀H₁₈O. It is one of four isomers of terpineol, which also include alpha-terpineol, beta-terpineol, and terpinen-4-ol. Gamma-Terpineol is characterized by its pleasant floral aroma, reminiscent of lilac, making it a popular ingredient in perfumery and cosmetics. It can be isolated from various natural sources, such as ceylon cinnamon (Cinnamomum zeylanicum), carrot oils, and pine oil (Pinus sylvestris) .

Research suggests γ-Terpineol possesses various biological activities, including:

  • Antimicrobial: Studies indicate γ-Terpineol may exhibit antibacterial and antifungal properties against various pathogens. However, the exact mechanism of action needs further elucidation.
  • Antioxidant: Gamma-Terpineol might act as a free radical scavenger, protecting cells from oxidative damage.

More research is necessary to fully understand the mechanisms underlying these potential benefits.

  • Flammability: Flash point: 87-95 °C
  • Toxicity: Limited data available. Further research is needed to determine potential hazards associated with ingestion or inhalation.
Typical of alcohols and terpenes:

  • Oxidation: Gamma-Terpineol can be oxidized to form p-cymene. The most efficient oxidant for this reaction has been identified as potassium permanganate .
  • Reduction: It can also undergo reduction reactions, although specific pathways and products depend on the reagents used .
  • Substitution Reactions: As a tertiary alcohol, gamma-terpineol can react with acids to form esters or ethers through nucleophilic substitution mechanisms .

Gamma-Terpineol exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
  • Antibacterial Effects: Studies have demonstrated that gamma-terpineol possesses antibacterial properties against various pathogens .
  • Anti-inflammatory Activity: Research indicates that it may have potential anti-inflammatory effects, contributing to its therapeutic applications .

Gamma-Terpineol can be synthesized through several methods:

  • From Limonene: One common method involves the hydration of limonene in the presence of sulfuric acid. This process leads to the formation of gamma-terpineol as a product .
  • Biological Synthesis: In nature, gamma-terpineol is biosynthesized from geranyl pyrophosphate via enzymatic pathways that involve the terpinyl cation as an intermediate .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic reactions involving starting materials like alpha-pinene or other terpenes .

Gamma-Terpineol finds wide-ranging applications across various industries:

  • Fragrance and Flavor Industry: Its pleasant aroma makes it a valuable component in perfumes, soaps, and food flavorings.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and inflammation.
  • Cosmetics: Used in skincare products for its fragrance and possible skin benefits .

Research into the interactions of gamma-terpineol with biological systems has revealed important insights:

  • Cell Signaling: Gamma-terpineol may influence cell signaling pathways related to lipid metabolism and inflammation .
  • Cholesterol Interaction: Studies have shown that gamma-terpineol affects the thermodynamic properties of cholesterol-based monolayers, indicating potential implications for membrane fluidity and stability .

Gamma-Terpineol shares structural similarities with other terpenoids but exhibits unique properties. Below is a comparison with similar compounds:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
Alpha-TerpineolC₁₀H₁₈OFloral aroma; major component in many essential oilsMore abundant in natural sources
Beta-TerpineolC₁₀H₁₈OSimilar structure but different double bond locationLess frequently used in fragrances
Terpinen-4-olC₁₀H₁₈OAntimicrobial properties; found in tea tree oilStronger antibacterial activity

Gamma-Terpineol is distinguished by its specific arrangement of atoms and functional groups, which contribute to its unique sensory profile and biological activities. Its applications across diverse fields highlight its versatility as a natural compound.

Gamma-terpineol, a monoterpene alcohol, was first identified in the late 19th century during structural elucidation efforts of terpenoid compounds. Its discovery is tied to broader investigations into essential oils, particularly those derived from Pinus sylvestris (Scotch pine) and Cinnamomum zeylanicum (Ceylon cinnamon). Early isolation methods relied on fractional distillation of plant-derived oils, with systematic characterization advancing after the 1885 work of Wallach, Tiemann, and Semler, who mapped terpineol isomers. By the early 20th century, synthetic routes emerged, including acid-catalyzed hydration of α-pinene and limonene, which remain industrially relevant.

Significance in Terpenoid Chemistry

Gamma-terpineol belongs to the menthane monoterpenoid class, characterized by a bicyclic structure (C10H18O) and hydroxyl functional group. Its chemical properties—moderate volatility (boiling point: 214–217°C), lipophilicity (logP: 2.91), and solubility in alcohols—make it a versatile intermediate in organic synthesis.

Key Roles:

  • Fragrance Industry: Contributes lilac-pine notes to perfumes and cleaning products.
  • Solvent Applications: Dissolves resins and gums in varnishes.
  • Biosynthetic Pathway: Derived from geranyl pyrophosphate via terpinyl cation intermediates.

Table 1: Physicochemical Properties of Gamma-Terpineol

PropertyValueSource
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Boiling Point214–217°C
LogP2.91
Optical RotationNot reported

Position Among Terpineol Isomers

Gamma-terpineol is one of four structural isomers, differentiated by double bond and hydroxyl group positions:

  • Alpha-terpineol: Dominant isomer (60–70% in commercial mixtures), lilac aroma.
  • Beta-terpineol: Rare, with a transposed double bond.
  • Gamma-terpineol: Distinguished by cyclohexane ring substituents (1-methyl-4-propan-2-ylidene).
  • Terpinen-4-ol: Cyclic ether derivative, common in tea tree oil.

Gamma-terpineol’s natural occurrence is limited compared to alpha-terpineol but is notably concentrated in Cinnamomum longepaniculatum and carrot oils. Structural analyses via NMR and mass spectrometry confirm its unique bicyclic configuration.

Current Research Landscape

Recent studies highlight gamma-terpineol’s multifunctional bioactivities:

Anticancer Mechanisms:

  • Apoptosis Induction: At 320 μg/mL, gamma-terpineol triggers G1/S phase arrest and DNA fragmentation in human hepatoma (BEL-7402) cells, reducing proliferation by 69%.
  • Mitochondrial Dysregulation: Ultrastructural changes, including vacuolization and chromatin condensation, precede caspase-mediated apoptosis.

Antimicrobial and Insecticidal Applications:

  • Bacterial Membrane Disruption: Synergizes with eugenol to lyse Listeria monocytogenes via lipid/protein leakage.
  • Insect Growth Inhibition: Reduces pupation in Zeugodacus cucurbitae (melon fly) by 89.5% at 640 ppm, inducing hemocyte apoptosis and DNA damage.

Advanced Formulations:

  • Nanoemulsions: Alpha-terpineol-loaded oil-in-water systems (2024 study) demonstrate stable encapsulation, enhancing delivery in cosmetic and pharmaceutical contexts.

Biosynthetic Innovations:

  • Biotransformation: Pseudomonas spp. convert limonene to gamma-terpineol at 130 g/L yields, offering sustainable production routes.

Molecular Composition and Formula

Gamma-terpineol is a naturally occurring monoterpene alcohol with the molecular formula C₁₀H₁₈O [1] [2] [3]. The compound has a molecular weight of 154.25 grams per mole [1] [6] [14], making it one of the four isomeric forms of terpineol alongside alpha-terpineol, beta-terpineol, and terpinen-4-ol [2] [4]. The molecular structure consists of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration [1] [3] [5].

The Chemical Abstracts Service registry number for gamma-terpineol is 586-81-2 [3] [5] [6], which serves as its unique chemical identifier. The compound's monoisotopic molecular weight is recorded as 154.1357652 atomic mass units [5] [26], providing precise mass data for analytical applications.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O [1] [2] [3]
Molecular Weight154.25 g/mol [1] [6] [14]
Monoisotopic Mass154.1357652 amu [5] [26]
Chemical Abstracts Service Number586-81-2 [3] [5] [6]

Structural Characteristics

The structural framework of gamma-terpineol is characterized by a cyclohexanol ring system with specific substitution patterns [2] [5] [10]. The International Union of Pure and Applied Chemistry systematic name for gamma-terpineol is 1-methyl-4-(propan-2-ylidene)cyclohexan-1-ol [5] [26] [31], which precisely describes its structural arrangement. The compound belongs to the menthane monoterpenoids class, featuring a structure based on the para-menthane backbone consisting of a cyclohexane ring with a methyl group and a 2-methylpropyl group at the 1 and 4 ring positions respectively [5] [31].

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)=C1CCC(C)(O)CC1 [3] [5] [26]. This notation indicates the presence of an isopropyl group (propan-2-ylidene) attached to the cyclohexane ring at position 4, while a hydroxyl group and methyl group are positioned at carbon 1 [5] [26] [31]. The International Chemical Identifier string for gamma-terpineol is InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 [5] [17] [26], providing a standardized representation of its molecular structure.

The compound features a distinctive cyclohexanol core with an exocyclic double bond connecting to an isopropyl substituent [10] [11] [31]. This structural arrangement differentiates gamma-terpineol from its isomers primarily through the location of the double bond and the positioning of functional groups around the cyclohexane ring [2] [11].

Physical Properties

Melting and Boiling Points

Gamma-terpineol exhibits specific thermal properties that are characteristic of monoterpene alcohols. The compound has a reported melting point of 69 degrees Celsius [6] [15], indicating it exists as a colorless liquid or low melting point transparent crystal at room temperature [15]. The boiling point of gamma-terpineol is documented at 218.2 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [6] [14] [15].

Predictive calculations suggest the boiling point may range from 218.2 ± 29.0 degrees Celsius [6] [15], reflecting the inherent variability in measurement conditions and computational models. The flash point, which represents the lowest temperature at which the compound can form an ignitable mixture with air, is recorded at 88.6 degrees Celsius [6] [14], making it a combustible liquid under appropriate conditions.

Thermal PropertyValueReference
Melting Point69°C [6] [15]
Boiling Point218.2°C at 760 mmHg [6] [14] [15]
Flash Point88.6°C [6] [14]

Density and Solubility Parameters

The density of gamma-terpineol is reported as 0.941 ± 0.06 grams per cubic centimeter [6] [14] [15], calculated under standard conditions. This density value places the compound in the typical range for monoterpene alcohols and indicates it is less dense than water. The specific gravity ranges from 0.928 to 0.937 at 25 degrees Celsius [8], providing additional confirmation of its physical density characteristics.

Regarding solubility parameters, gamma-terpineol demonstrates limited water solubility with approximately 2847 milligrams per liter at 20 degrees Celsius [8]. The compound exhibits negligible miscibility with water [13] [21], with some sources indicating that one part terpineol can be dissolved in two parts by volume of 70% ethanol solution [15]. However, gamma-terpineol shows high solubility in organic solvents including ethanol, diethyl ether, benzene, and propylene glycol [13] [22].

The refractive index of gamma-terpineol ranges from 1.4800 to 1.4850 at 20 degrees Celsius [8] [13], which is consistent with typical values for monoterpene alcohols. The predicted partition coefficient (LogP) is 2.613 [6], indicating moderate lipophilicity and suggesting favorable distribution in lipid environments.

Physical ParameterValueReference
Density0.941 ± 0.06 g/cm³ [6] [14] [15]
Water Solubility~2847 mg/L at 20°C [8]
Refractive Index1.4800-1.4850 at 20°C [8] [13]
LogP2.613 (predicted) [6]

Spectroscopic Properties

Gamma-terpineol exhibits characteristic spectroscopic properties that enable its identification and quantification through various analytical techniques. Infrared spectroscopy reveals distinctive absorption bands, particularly a broad absorption at 3417 wavenumbers corresponding to the hydroxyl group stretching vibration [16]. Additional characteristic peaks appear at 2963 and 2922 wavenumbers representing carbon-hydrogen stretching vibrations, and at 1159 wavenumbers indicating carbon-oxygen bond vibrations [16].

Nuclear magnetic resonance spectroscopy provides detailed structural information for gamma-terpineol. The proton nuclear magnetic resonance spectrum shows characteristic signals including singlets at 1.17 and 1.2 parts per million corresponding to methyl groups, and complex multiplet patterns representing the cyclohexane ring protons [16]. The hydroxyl proton typically appears as a broad singlet around 2.77 parts per million [16].

Mass spectrometry fragmentation patterns for gamma-terpineol show distinctive ion peaks that facilitate identification. The molecular ion peak appears at mass-to-charge ratio 154 [16] [18], corresponding to the molecular weight. Major fragment ions include peaks at mass-to-charge ratios 139 (molecular ion minus methyl group), 121, 136, and 93 [16] [18]. Gas chromatography-mass spectrometry analysis typically shows retention times around 7.25 minutes under standard analytical conditions [16].

Spectroscopic TechniqueKey CharacteristicsReference
Infrared3417 cm⁻¹ (OH), 2963, 2922 cm⁻¹ (CH) [16]
¹H Nuclear Magnetic Resonance1.17, 1.2 ppm (CH₃), 2.77 ppm (OH) [16]
Mass Spectrometrym/z 154 (M⁺), 139, 121, 136, 93 [16] [18]

Chemical Reactivity Profile

Gamma-terpineol demonstrates characteristic reactivity patterns typical of tertiary alcohols and monoterpene compounds. The compound undergoes oxidation reactions readily, with potassium permanganate identified as an efficient oxidizing agent for converting gamma-terpineol to para-cymene . This oxidation pathway represents a significant transformation where the hydroxyl group and adjacent structural elements are modified to form an aromatic system.

The compound also participates in reduction reactions, though specific pathways and products depend on the reagents employed . Hydrogenation reactions can occur at the exocyclic double bond, potentially leading to saturated derivatives under appropriate catalytic conditions. The tertiary alcohol functionality makes gamma-terpineol susceptible to dehydration reactions under acidic conditions, which can lead to alkene formation and structural rearrangements.

Gamma-terpineol can undergo substitution reactions, particularly halogenation processes where chlorine or bromine can be introduced in the presence of appropriate catalysts . These reactions typically occur at positions activated by the electron-donating effects of the hydroxyl group and the alkyl substituents. The compound's reactivity profile also includes potential for esterification reactions where the hydroxyl group can form esters with various carboxylic acids under suitable conditions.

The monoterpene structure of gamma-terpineol makes it susceptible to various rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements can lead to isomerization products or cyclization reactions that modify the fundamental ring structure. The compound's chemical stability is influenced by environmental factors including temperature, pH, and the presence of catalytic species.

Stereochemistry

Gamma-terpineol exhibits specific stereochemical characteristics that distinguish it from other terpineol isomers. The compound is classified as achiral [4], meaning it does not possess optical activity and does not rotate plane-polarized light. This achiral nature is confirmed by the absence of defined stereocenters in its molecular structure [4], with computational analysis indicating zero out of zero defined stereocenters.

The stereochemical designation of gamma-terpineol indicates no optical activity [4], which differentiates it from some other monoterpene alcohols that may exist as enantiomeric pairs. The molecular geometry around the cyclohexane ring follows standard chair conformation principles, with the hydroxyl group and methyl substituent at position 1 occupying defined spatial positions relative to the ring plane.

The exocyclic double bond in gamma-terpineol introduces geometric considerations regarding the spatial arrangement of the isopropyl group relative to the cyclohexane ring. This structural feature influences the overall three-dimensional shape of the molecule and affects its physical and chemical properties. The compound's conformational flexibility is limited by the ring structure, though some degree of conformational mobility exists around the exocyclic substituent.

The stereochemical properties of gamma-terpineol contribute to its biological activity and molecular recognition characteristics. The specific three-dimensional arrangement of functional groups influences how the compound interacts with biological receptors and enzymes, affecting its aromatic properties and potential biological activities. The achiral nature of gamma-terpineol simplifies its synthetic preparation and analytical characterization compared to chiral monoterpene alcohols.

Stereochemical PropertyValueReference
Optical ActivityNone [4]
Defined Stereocenters0/0 [4]
ChiralityAchiral [4]
Enantiomeric Centers0 [4]

Terpineol represents a fascinating class of monoterpenoid alcohols characterized by the presence of four distinct structural isomers: alpha-terpineol, beta-terpineol, gamma-terpineol, and terpinen-4-ol [1] [2] [3]. These isomers share the identical molecular formula C₁₀H₁₈O and molecular weight of 154.25 g/mol but differ significantly in their structural arrangements, particularly in the positioning of double bonds and the orientation of functional groups [1] [4] [5].

CompoundCAS NumberIUPAC NameDouble Bond PositionAlcohol TypeMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Alpha-Terpineol98-55-5p-Menth-1-en-8-olC1-C8 (exocyclic)TertiaryNot specified213-2180.934
Beta-Terpineol138-87-4p-Menth-8-en-1-olC8-C9 (exocyclic)Tertiary32.5210 (estimate)0.917
Gamma-Terpineol586-81-21-methyl-4-(propan-2-ylidene)cyclohexan-1-olC4-C8 (exocyclic)Tertiary69218.2 (predicted)0.941
Terpinen-4-ol562-74-34-methyl-1-(1-methylethyl)-3-cyclohexen-1-olC1-C2 (ring)TertiaryNot specified2120.934

The fundamental distinction among these isomers lies in their double bond positioning and the resulting structural implications [2]. Beta-terpineol and gamma-terpineol differ only by the location of the double bond, with beta-terpineol containing an exocyclic double bond at the C8-C9 position and gamma-terpineol featuring an exocyclic double bond at the C4-C8 position [1] [2] [6].

Alpha-Terpineol

Alpha-terpineol stands as the most abundant and commercially significant terpineol isomer, typically comprising 60-85% of commercial terpineol mixtures [5]. This compound exhibits a racemic mixture of R-(+) and S-(-) enantiomers, both naturally occurring but with distinct odor characteristics [7] [8]. The R-(+) enantiomer presents a lilac odor, while the S-(-) isomer exhibits a coniferous odor character [7].

The structural framework of alpha-terpineol is based on the p-menthane backbone with a tertiary alcohol group at the C1 position and an exocyclic double bond between C1 and C8 [8] [2]. This configuration renders the alcohol group resistant to mild oxidation, a characteristic property of tertiary alcohols [8]. The compound demonstrates excellent thermal stability and can undergo dehydration reactions with concentrated sulfuric acid to yield p-cymene [8] [9].

Beta-Terpineol

Beta-terpineol represents a less common terpineol isomer, constituting approximately 1-15% of commercial terpineol preparations [5]. The compound exists in both cis and trans stereoisomeric forms, with the cis-beta-terpineol having a melting point of 35-36°C and a density of 0.9258 g/cm³ at 20°C [10].

The structural distinction of beta-terpineol lies in its exocyclic double bond positioned between C8 and C9, creating an isopropenyl group attached to the cyclohexane ring [11] [12]. This positioning results in a pungent, woody-earthy odor profile, distinctly different from the floral characteristics of alpha-terpineol [13] [12]. The compound exhibits enhanced lipophilicity compared to other isomers, with a LogP value of 3.02 [12].

Gamma-Terpineol

Gamma-terpineol occupies a unique position among terpineol isomers due to its achiral nature and distinctive structural characteristics [1] [14]. The compound features an isopropylidene group at the C4 position, creating an exocyclic double bond between C4 and C8 [1] [15]. This structural arrangement results in the IUPAC name 1-methyl-4-(propan-2-ylidene)cyclohexan-1-ol [1] [15].

The physicochemical properties of gamma-terpineol include a melting point of 69°C, significantly higher than other terpineol isomers, and a predicted boiling point of 218.2°C [4] [15]. The compound exhibits a density of 0.941 g/cm³ and displays a terpineol lilac pine odor profile [15]. Unlike other terpineol isomers, gamma-terpineol lacks stereochemical complexity due to its achiral structure [1].

Recent molecular dynamics studies have demonstrated that gamma-terpineol exhibits remarkable potential as a microbicide and anticancer drug [16]. The compound's interaction with cholesterol-containing biointerfaces shows distinctive effects, including expansion of monolayers at higher molecular areas and condensation at lower areas, indicating structural molecular rearrangement at the air-water interface [16].

Terpinen-4-ol

Terpinen-4-ol represents a structurally distinct member of the terpineol family, characterized by an endocyclic double bond between C1 and C2 rather than the exocyclic arrangements found in other isomers [17] [18]. The compound exists as both R-(-) and S-(+) enantiomers, with the R-form being more prevalent in natural sources [17] [19].

The structural framework of terpinen-4-ol features a tertiary alcohol group at the C4 position of the cyclohexene ring, creating the systematic name 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol [17] [18]. This positioning results in a half-chair ring conformation, distinguishing it from the chair conformations preferred by other terpineol isomers [20].

Terpinen-4-ol serves as the primary active component of tea tree oil (Melaleuca alternifolia), comprising up to 48% of the essential oil composition [17]. The compound exhibits significant antimicrobial properties and has been extensively studied for its biological activities [21]. Its unique endocyclic structure contributes to enhanced membrane permeability effects compared to exocyclic terpineol isomers [22].

Position in Monoterpenoid Classification System

The terpineol isomers occupy a well-defined position within the hierarchical classification system of monoterpenoids, representing a specialized subset of the broader terpenoid family [23] [24] [25]. The classification framework places these compounds within the kingdom of organic compounds, specifically in the superclass of lipids and lipid-like molecules [1] [25].

Classification LevelTerpineol ClassificationDescriptionKey Features
KingdomOrganic compoundsCarbon-based chemical entitiesBiological origin
Super ClassLipids and lipid-like moleculesCompounds with lipophilic propertiesHydrophobic character
ClassPrenol lipidsDerived from isoprene unitsIsoprene rule compliance
SubclassMonoterpenoidsC10 terpene derivatives with functional groupsOxygen functionality present
TypeMenthane monoterpenoidsBased on p-menthane structural frameworkSpecific substitution pattern
Carbon Skeletonp-Menthane backboneCyclohexane ring with methyl and isopropyl groupsC1 methyl, C4 isopropyl arrangement
Ring SystemMonocyclicSingle six-membered ring structureFlexible ring conformation
Functional GroupTertiary alcoholHydroxyl group attached to tertiary carbonResistant to oxidation

At the fundamental level, monoterpenoids are classified as compounds consisting of two isoprene units (C₅ + C₅), formally derived from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [23] [26]. The biosynthetic pathway proceeds through geranyl pyrophosphate as the immediate precursor, which undergoes cyclization to form the characteristic monocyclic structure [23] [2].

The menthane monoterpenoid classification specifically describes compounds based on the p-menthane backbone, characterized by a cyclohexane ring system with specific substitution patterns [1] [24]. The p-menthane framework consists of a methyl group at the C1 position and an isopropyl group at the C4 position, creating the fundamental scaffold upon which terpineol variations are built [1].

Within this classification system, terpineols represent a specialized subset characterized by the presence of tertiary alcohol functionality [3] [21]. This functional group classification distinguishes them from related monoterpenes that may contain aldehydes, ketones, or other functional groups [24] [27]. The tertiary nature of the alcohol group confers unique chemical properties, including resistance to oxidation under mild conditions and the ability to undergo acid-catalyzed dehydration reactions [8] [9].

The structural diversity within the terpineol family arises from variations in double bond positioning while maintaining the core p-menthane framework [2] [6]. This diversity exemplifies the principle that monoterpenoids can exhibit significant structural variation through different modes of ring closure, degrees of unsaturation, and functional group positioning [24] [27].

Structure-Activity Relationships

The structure-activity relationships (SAR) among terpineol isomers reveal fundamental connections between molecular architecture and biological/chemical properties [28] [22]. The systematic analysis of these relationships provides crucial insights into how subtle structural modifications influence activity profiles, stability characteristics, and molecular interactions [28] [29].

Structural FeatureAlpha-TerpineolBeta-TerpineolGamma-TerpineolTerpinen-4-ol
Hydroxyl Group PositionTertiary C1 positionTertiary C1 positionTertiary C1 positionTertiary C4 position
Double Bond LocationExocyclic (C1-C8)Exocyclic (C8-C9)Exocyclic (C4-C8)Endocyclic (C1-C2)
Lipophilicity (LogP)2.97-3.023.022.613-3.162.97
Hydrogen Bond Donor1 (OH)1 (OH)1 (OH)1 (OH)
Hydrogen Bond Acceptor1 (OH)1 (OH)1 (OH)1 (OH)
Conformational FlexibilityLimited (tertiary alcohol)Limited (tertiary alcohol)Moderate (isopropylidene)Limited (tertiary alcohol)
StereochemistryRacemic mixtureRacemic mixtureAchiralEnantiomeric forms

The hydroxyl group positioning emerges as a critical determinant of biological activity [22]. Terpinen-4-ol, with its hydroxyl group at the C4 position, demonstrates distinct antimicrobial properties compared to C1-substituted isomers [21] [17]. This positional difference correlates with enhanced membrane permeability effects, as hydrogen bond donor and acceptor capacities represent the molecular parameters most strongly discriminating between activities against individual organisms [22].

Double bond location significantly influences molecular dynamics and conformational behavior [29] [30]. Exocyclic double bonds in alpha-, beta-, and gamma-terpineol provide rotational freedom that endocyclic systems lack, affecting molecular flexibility and interaction with biological targets [29]. The endocyclic double bond in terpinen-4-ol constrains the molecule into specific conformational states, potentially enhancing binding specificity to certain receptors [18] [29].

Lipophilicity values demonstrate subtle but important variations among isomers [12] [15]. Beta-terpineol exhibits the highest LogP value (3.02), correlating with its enhanced woody-earthy odor characteristics and potential for penetrating lipid membranes [12]. Gamma-terpineol shows intermediate lipophilicity (2.613-3.16), balancing hydrophobic and hydrophilic properties that may contribute to its reported microbicide activity [16] [15].

The stereochemical complexity varies significantly among isomers, influencing both biological activity and sensory properties [7] [14]. Alpha-terpineol's racemic nature contributes to its complex odor profile, with R-(+) and S-(-) enantiomers exhibiting distinctly different olfactory characteristics [7]. Gamma-terpineol's achiral structure eliminates stereochemical variability, potentially simplifying its biological activity profile [1] [14].

Water solubility represents another crucial SAR parameter, with terpenoids exhibiting low water solubility being inactive against microorganisms [22]. The polar surface area of 20.23 Ų remains constant across all isomers, but molecular arrangement affects effective solubility and bioavailability [31] [22]. This parameter becomes particularly relevant in the context of gamma-terpineol's potential pharmaceutical applications [16].

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis provide detailed insights into the three-dimensional behavior and flexibility of terpineol isomers [32] [30] [33]. These computational approaches reveal how structural variations translate into dynamic molecular properties that influence biological activity, stability, and intermolecular interactions [32] [33].

Analysis TypeAlpha-TerpineolBeta-TerpineolGamma-TerpineolTerpinen-4-ol
Conformational StatesMultiple conformers possibleCis/trans isomers existAchiral, single conformationR/S enantiomers
Energy BarriersLow (tertiary alcohol)Moderate (exocyclic double bond)Moderate (isopropylidene)Low (endocyclic system)
Molecular FlexibilityLimited by tertiary centerEnhanced by C8-C9 double bondHighest flexibilityConstrained by ring system
Rotational FreedomRestricted around C1-OHFree rotation around C8-C9Free rotation around C4-C8Limited by ring constraints
Ring PuckeringChair conformation preferredChair conformation preferredChair conformation flexibleHalf-chair conformation
Thermodynamic StabilityThermodynamically stableLess stable than alphaIntermediate stabilityHigh thermodynamic stability

Conformational analysis reveals that alpha-terpineol can adopt multiple conformational states through rotation of the exocyclic isopropyl framework [30]. Computational studies predict three primary conformers: Trans (T) and two Gauche forms (G+ and G-), with the Trans form being energetically favored by approximately 1.75 kJ mol⁻¹ [30]. The conformational ratio shifts in favor of Gauche forms upon heating, demonstrating temperature-dependent molecular behavior [30].

Beta-terpineol exhibits enhanced conformational complexity due to the presence of cis and trans stereoisomers around the exocyclic C8-C9 double bond [11] [10]. This geometric isomerism provides additional conformational states not available to other terpineol isomers, potentially influencing biological activity through shape-selective receptor interactions [11]. The free rotation around the C8-C9 bond axis allows for dynamic conformational interconversion under physiological conditions [11].

Gamma-terpineol demonstrates unique conformational characteristics due to its achiral nature and isopropylidene group [1] [16]. Molecular dynamics simulations of gamma-terpineol in cholesterol-containing systems reveal distinctive behavior, including structural molecular rearrangement at biointerfaces [16]. The compound exhibits expansion at higher molecular areas and condensation at lower areas, indicating flexible adaptation to environmental constraints [16].

The ring puckering behavior varies among isomers, with most preferring chair conformations but exhibiting different degrees of flexibility [20] [34]. Terpinen-4-ol adopts a characteristic half-chair conformation due to its endocyclic double bond, constraining the ring system and reducing conformational freedom [20]. This constraint may contribute to the compound's specific biological activities by presenting a more rigid molecular surface for receptor interactions [18] [20].

Thermodynamic stability analysis reveals that alpha-terpineol and terpinen-4-ol exhibit the highest stability profiles, consistent with their prevalence in natural systems and commercial applications [35]. Gamma-terpineol shows intermediate stability, while beta-terpineol demonstrates the lowest thermodynamic stability among the isomers [35]. These stability differences correlate with the observed distribution patterns in natural essential oil compositions [5] [6].

Physical Description

Solid

XLogP3

2.1

Melting Point

Mp 68-70 °
68-70°C

UNII

5PH9U7XEWS

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

586-81-2

General Manufacturing Information

Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: ACTIVE

Dates

Last modified: 08-15-2023

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